
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClFOS and a molecular weight of 218.67 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves several steps. One common method includes the reaction of 5-fluoro-2-mercaptophenyl with chloroacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography .
Analyse Des Réactions Chimiques
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Applications De Recherche Scientifique
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with target molecules. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The propan-2-one moiety can undergo nucleophilic addition reactions, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(5-fluoro-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-mercaptophenyl)propan-2-one: Lacks the fluoro group, resulting in different reactivity and biological activity.
1-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group, leading to different chemical properties.
1-Bromo-1-(5-fluoro-2-mercaptophenyl)propan-2-one: The bromo group can alter the compound’s reactivity compared to the chloro group.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8ClFOS |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-chloro-1-(5-fluoro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,1H3 |
Clé InChI |
BCYGPPIWJJJEIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)F)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


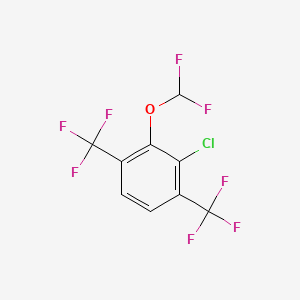
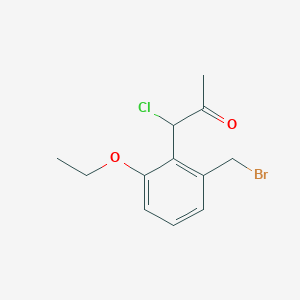
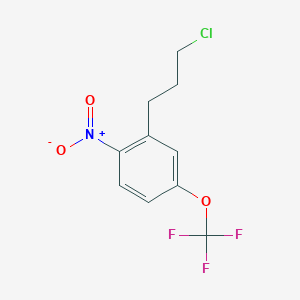




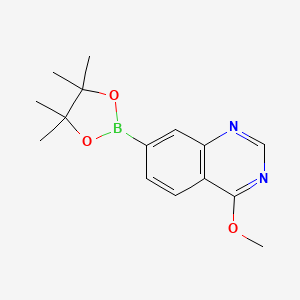


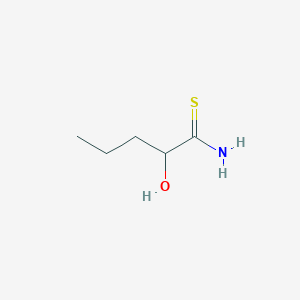

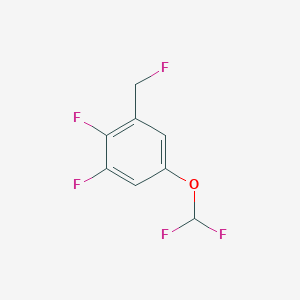
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
